molecular formula C24H30FN7O2 B2905230 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-20-8

8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2905230
CAS No.: 923179-20-8
M. Wt: 467.549
InChI Key: FTUBFULBVQGCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30FN7O2 and its molecular weight is 467.549. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives, including "8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", have been synthesized and evaluated for their biological activities. These compounds exhibit potential as antidepressant and anxiolytic agents due to their affinity for serotonin receptors (5-HT1A/5-HT7) and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies in vivo have demonstrated the antidepressant potential of selected compounds in animal models, highlighting their relevance in the development of new therapeutic agents for mental health disorders (Zagórska et al., 2016).

Potential Applications in Antidepressant and Anxiolytic Therapy

The research has identified compounds with significant serotonin receptor affinity and PDE inhibitor activity, offering a new approach to the treatment of depression and anxiety. These findings suggest that the structural features of these compounds, including the fluorinated arylpiperazinylalkyl derivatives, are crucial for their pharmacological profiles, providing a foundation for the development of novel antidepressant and anxiolytic therapies (Zagórska et al., 2009).

Pharmacokinetic and Safety Profile Evaluation

Further investigation into the pharmacokinetic properties and safety profiles of these derivatives has revealed that compounds like AZ-853 and AZ-861 show varied pharmacological and pharmacokinetic properties, indicating the importance of structural variations in determining the efficacy and side effects of potential therapeutic agents. This research underlines the complexity of drug development and the necessity of comprehensive studies to evaluate the therapeutic potential and safety of new compounds (Partyka et al., 2020).

Mechanism of Action

Properties

IUPAC Name

6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN7O2/c1-16-17(2)32-20-21(27(3)24(34)28(4)22(20)33)26-23(32)31(16)11-7-10-29-12-14-30(15-13-29)19-9-6-5-8-18(19)25/h5-6,8-9H,7,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUBFULBVQGCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5F)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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